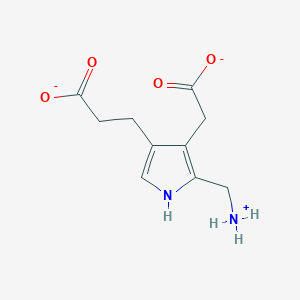

Porphobilinogen(1-)

Description

Fundamental Role as a Pyrrolic Precursor in Tetrapyrrole Biosynthesis

Porphyrinogen (B1241876) Biosynthesis Pathway Intermediate

The journey to essential tetrapyrroles begins with the synthesis of porphobilinogen(1-). This crucial step is catalyzed by the enzyme porphobilinogen (B132115) synthase (PBGS), also known as aminolevulinate dehydratase (ALAD). nih.govacs.orgontosight.ai This enzyme facilitates the asymmetric condensation of two molecules of 5-aminolevulinic acid (ALA) to form one molecule of porphobilinogen(1-). acs.orgontosight.aifrontierspecialtychemicals.com This reaction is not only a key point of regulation but is also highly conserved across different domains of life. nih.gov

Once formed, four molecules of porphobilinogen(1-) are sequentially polymerized by the enzyme porphobilinogen deaminase (also known as hydroxymethylbilane (B3061235) synthase) to create a linear tetrapyrrole called hydroxymethylbilane. frontierspecialtychemicals.comnih.govnih.gov This linear molecule is then cyclized by uroporphyrinogen III synthase to form uroporphyrinogen III, the first macrocyclic intermediate in the pathway. frontierspecialtychemicals.comnih.gov This specific isomer, uroporphyrinogen III, is the precursor to the majority of biologically significant tetrapyrroles. nih.gov

The following table outlines the initial steps of the porphyrinogen biosynthesis pathway, highlighting the central role of Porphobilinogen(1-):

| Step | Substrate(s) | Enzyme | Product |

| 1 | 2 molecules of 5-Aminolevulinic Acid | Porphobilinogen Synthase (PBGS) / Aminolevulinate Dehydratase (ALAD) | Porphobilinogen(1-) |

| 2 | 4 molecules of Porphobilinogen(1-) | Porphobilinogen Deaminase / Hydroxymethylbilane Synthase | Hydroxymethylbilane |

| 3 | Hydroxymethylbilane | Uroporphyrinogen III Synthase | Uroporphyrinogen III |

Precursor for Critical Biological Cofactors (Heme, Chlorophylls, Corrins)

From the central intermediate, uroporphyrinogen III, the biosynthetic pathway branches out to produce a variety of indispensable cofactors. ebi.ac.uk These molecules, while sharing a common ancestry from porphobilinogen(1-), possess distinct structures and perform a wide range of functions essential for life.

Heme: In animals, fungi, and many bacteria, the pathway continues from uroporphyrinogen III to synthesize heme. frontierspecialtychemicals.comoup.com This process involves a series of decarboxylations and oxidations, culminating in the insertion of a ferrous iron ion (Fe²⁺) into the protoporphyrin IX ring. oup.comwikipedia.org Heme is the prosthetic group for a multitude of vital proteins, including:

Hemoglobin and Myoglobin: Responsible for oxygen transport and storage. ontosight.ainih.gov

Cytochromes: Essential components of electron transport chains in cellular respiration.

Catalases and Peroxidases: Enzymes that protect against oxidative damage. nih.gov

Chlorophylls: In plants, algae, and cyanobacteria, uroporphyrinogen III is directed towards the synthesis of chlorophylls, the pigments that are fundamental to photosynthesis. nih.govoup.com This branch of the pathway involves the insertion of a magnesium ion (Mg²⁺) into the protoporphyrin IX ring, followed by a series of modifications to the macrocycle. wikipedia.orgtaylorandfrancis.com Chlorophylls are the primary molecules responsible for capturing light energy.

Corrins (Vitamin B12): The biosynthesis of corrins, the core structure of vitamin B12, also originates from uroporphyrinogen III. nih.gov This complex pathway, primarily occurring in certain bacteria and archaea, involves a significant rearrangement and modification of the tetrapyrrole macrocycle, including the insertion of a cobalt ion. Vitamin B12 is a crucial cofactor for enzymes involved in DNA synthesis and fatty acid metabolism.

The table below summarizes the key biological cofactors derived from Porphobilinogen(1-):

| Precursor | Cofactor | Central Metal Ion | Primary Function | Organismal Groups |

| Uroporphyrinogen III | Heme | Iron (Fe²⁺) | Oxygen transport, electron transport, catalysis | Animals, Fungi, Bacteria |

| Uroporphyrinogen III | Chlorophylls | Magnesium (Mg²⁺) | Photosynthesis | Plants, Algae, Cyanobacteria |

| Uroporphyrinogen III | Corrins (Vitamin B12) | Cobalt (Co³⁺) | Enzymatic catalysis (e.g., methylation, isomerization) | Bacteria, Archaea |

Structure

3D Structure

Properties

Molecular Formula |

C10H13N2O4- |

|---|---|

Molecular Weight |

225.22 g/mol |

IUPAC Name |

3-[5-(azaniumylmethyl)-4-(carboxylatomethyl)-1H-pyrrol-3-yl]propanoate |

InChI |

InChI=1S/C10H14N2O4/c11-4-8-7(3-10(15)16)6(5-12-8)1-2-9(13)14/h5,12H,1-4,11H2,(H,13,14)(H,15,16)/p-1 |

InChI Key |

QSHWIQZFGQKFMA-UHFFFAOYSA-M |

SMILES |

C1=C(C(=C(N1)C[NH3+])CC(=O)[O-])CCC(=O)[O-] |

Canonical SMILES |

C1=C(C(=C(N1)C[NH3+])CC(=O)[O-])CCC(=O)[O-] |

Origin of Product |

United States |

Biosynthesis of Porphobilinogen 1

Enzymatic Formation from 5-Aminolevulinic Acid (ALA)

The synthesis of porphobilinogen (B132115) (PBG) is the second step in the porphyrin biosynthetic pathway, where two molecules of ALA are asymmetrically condensed. ontosight.aiencyclopedia.pubslideshare.net This crucial reaction is catalyzed by the enzyme porphobilinogen synthase (PBGS), also known as ALA dehydratase (ALAD). nih.govwikipedia.org

Porphobilinogen Synthase (PBGS) / ALA Dehydratase (ALAD) Catalysis

Porphobilinogen synthase is a highly conserved enzyme that catalyzes the first common step in the biosynthesis of all tetrapyrroles. nih.govnih.gov The reaction involves the formation of a single molecule of porphobilinogen from two molecules of ALA, with the elimination of two water molecules. The enzyme itself is typically a homo-octamer, meaning it is composed of eight identical protein subunits. ontosight.ai The active site of PBGS is located within a structure known as a TIM barrel. miyazaki-u.ac.jp A mobile loop of the protein acts as a lid, gating access to the active site from the surrounding solvent. miyazaki-u.ac.jp

The catalytic process is complex, involving the breaking and formation of at least eight bonds. miyazaki-u.ac.jp It is a testament to the efficiency of enzymatic catalysis that such a multifaceted reaction is carried out by a single enzyme. The active form of the enzyme often requires metal ions for its activity. reactome.org

Asymmetric Condensation Mechanism of Two ALA Molecules

The condensation of two chemically identical ALA molecules is asymmetric, meaning they play distinct roles in the formation of the final product. nih.govresearchgate.net To distinguish between them, the two substrate molecules are designated as the "P-side" ALA and the "A-side" ALA. nih.govnih.gov The P-side ALA contributes the propionic acid side chain and the pyrrole (B145914) nitrogen to the porphobilinogen molecule. nih.govmiyazaki-u.ac.jp Conversely, the A-side ALA provides the acetic acid side chain and the amino nitrogen. nih.govmiyazaki-u.ac.jp

The binding of these two molecules to the enzyme's active site is sequential. nih.gov The P-side ALA binds first to a more deeply buried position within the active site that is phylogenetically conserved. miyazaki-u.ac.jpresearchgate.net Following the binding of the P-side ALA, the A-side ALA binds to its designated site. researchgate.net This ordered binding and the distinct roles of the two ALA molecules are fundamental to the precise construction of the porphobilinogen ring.

| Substrate Molecule | Contribution to Porphobilinogen | Binding Order |

| P-side ALA | Propionic acid side chain and pyrrole nitrogen | First |

| A-side ALA | Acetic acid side chain and amino nitrogen | Second |

Mechanistic Elucidation of Porphobilinogen Synthase

The intricate mechanism of PBGS has been the subject of extensive research, revealing a fascinating interplay of reaction pathways, key amino acid residues, and metal ions.

Detailed Reaction Pathways and Transition States

The precise sequence of bond-forming and bond-breaking events in the PBGS-catalyzed reaction has been a topic of scientific discussion. nih.gov However, a general consensus has emerged from structural and mechanistic studies. The reaction is initiated by the formation of a covalent bond between the P-side ALA and the enzyme. miyazaki-u.ac.jp Following the binding of the A-side ALA, a series of steps leads to the formation of the C-C and C-N bonds that define the pyrrole ring of porphobilinogen. researchgate.net

Computational studies using density functional theory have provided insights into the energetics of different proposed mechanisms. nih.gov These studies suggest that mechanisms where the C-N bond forms before the C-C bond have a lower energy barrier, making them more likely to be the favored pathway. nih.gov The reaction is thought to proceed through a series of transition states and may stall at a covalently bound intermediate that is poised for conversion to the final product. nih.govmiyazaki-u.ac.jp

Role of Active Site Lysine (B10760008) Residues and Schiff Base Intermediates

Central to the catalytic mechanism of PBGS are two universally conserved lysine residues located within the active site. nih.govresearchgate.net These lysine residues play a direct role in catalysis by forming covalent intermediates with the substrate molecules. nih.govmiyazaki-u.ac.jp This type of intermediate, where a substrate is linked to an enzyme via an imine bond, is known as a Schiff base. nih.gov

The first step in the reaction is the formation of a Schiff base between the P-side ALA and one of the active site lysine residues (specifically, the more C-terminal one). nih.govmiyazaki-u.ac.jp This event is independent of the presence of a metal ion. nih.govresearchgate.net Crystal structures and computational models suggest that the A-side ALA may also form a Schiff base with the other, more N-terminal, active site lysine. nih.govmiyazaki-u.ac.jp The formation of these Schiff base intermediates is crucial for activating the substrate molecules and facilitating the subsequent bond formations required to create the porphobilinogen ring. The highly basic environment of the active site, with a pH estimated to be around 11, facilitates the deprotonation of the lysine amino groups, which is necessary for Schiff base formation. nih.gov

Computational Chemistry Approaches to Catalytic Mechanism

Computational chemistry has emerged as a powerful tool to elucidate the intricate catalytic mechanism of porphobilinogen synthase (PBGS), also known as 5-aminolevulinate dehydratase (ALAD). These theoretical approaches provide detailed insights into reaction pathways, transition states, and the roles of key active site residues that are often difficult to capture through experimental methods alone.

Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are the primary computational tools employed to study the PBGS mechanism. nih.govacs.org DFT calculations are used to investigate the electronic structure and energetics of the reacting molecules, while QM/MM methods allow for the study of the reaction within the larger protein environment, providing a more realistic model of the enzyme's active site. nih.govacs.org

A central question in the PBGS catalytic cycle is the order of the two key bond formations: the C-C bond formation via an aldol (B89426) condensation-type reaction and the C-N bond formation creating the pyrrole ring. acs.org Computational studies have explored both possibilities.

Subsequent QM/MM calculations have provided a more nuanced view, suggesting that both the C-C and C-N bond formation-first mechanisms are plausible, with the preferred pathway potentially depending on the protonation state of the active site and how the A-site 5-aminolevulinic acid (ALA) substrate binds. nih.govresearchgate.net These studies have also indicated that a deprotonation step, rather than the cyclization itself, may be the rate-limiting step in the reaction. nih.govresearchgate.net

Computational models have also been instrumental in understanding the roles of specific amino acid residues and metal ions in catalysis. The active site of PBGS contains two crucial lysine residues (Lys210 and Lys263 in yeast numbering) that form Schiff base linkages with the two substrate molecules. Mutagenesis studies, supported by computational findings, have highlighted the essential role of the P-site lysine for catalysis.

For metal-dependent PBGS, such as the human enzyme, the role of the Zn2+ ion has been investigated using DFT-based models. researchgate.netoup.com These studies have identified the key amino acid residues involved in coordinating the zinc ion, including Cys122, Cys124, and Cys132, and have quantified their interaction energies. researchgate.netoup.com The coordination of the A-site ALA carbonyl group to the Zn2+ ion has been proposed, although not directly observed in all crystal structures.

Interactive Data Table: Computational Insights into PBGS Catalysis

| Computational Method | Key Finding | Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| DFT | C-N bond formation first is kinetically favored. | 17.5 | acs.org |

| DFT | C-C bond formation first. | 22.8 | acs.org |

| DFT | Overall reaction rate-limiting barrier. | 19.4 | |

| QM/MM | Deprotonation may be the rate-limiting step. | - | nih.govresearchgate.net |

Metabolism and Enzymatic Transformations of Porphobilinogen 1

Enzymatic Conversion to Hydroxymethylbilane (B3061235)

The initial and rate-limiting step in the conversion of porphobilinogen(1-) to tetrapyrroles is its enzymatic polymerization into the linear tetrapyrrole, hydroxymethylbilane. This reaction is catalyzed by the enzyme porphobilinogen (B132115) deaminase, also known as hydroxymethylbilane synthase.

Porphobilinogen deaminase (PBGD), also referred to as hydroxymethylbilane synthase (HMBS), is the third enzyme in the heme biosynthetic pathway. proteopedia.orgbiomol.comprospecbio.com It catalyzes the sequential condensation of four molecules of porphobilinogen into hydroxymethylbilane, a linear tetrapyrrole, with the concomitant release of four ammonia (B1221849) molecules. biomol.comwikipedia.orgplos.orgiucr.org This enzyme is highly conserved across various organisms, from bacteria to humans, highlighting its fundamental role in metabolism. wikipedia.orgasm.org The structure of PBGD, typically a monomer of about 40-42 kDa, consists of three domains. proteopedia.orgwikipedia.org Domains 1 and 2 are structurally similar, while domain 3 is located between them and possesses a flattened beta-sheet geometry. wikipedia.org The active site is situated in a cleft between domains 1 and 2. wikipedia.orgresearchgate.net

The synthesis of hydroxymethylbilane by PBGD occurs through a sequential head-to-tail polymerization of four porphobilinogen units. proteopedia.orgresearchgate.netresearchgate.net The process is initiated by the binding of the first porphobilinogen molecule to the enzyme's dipyrromethane cofactor. proteopedia.org Subsequent porphobilinogen molecules are added one by one in a head-to-tail fashion. proteopedia.orgresearchgate.net This ordered addition is crucial for the formation of the linear tetrapyrrole chain. researchgate.net The enzyme-substrate intermediates, including ES, ES₂, and ES₃ complexes (where S represents a porphobilinogen molecule), have been identified, confirming the stepwise nature of the reaction. nih.gov Once the hexapyrrole chain (cofactor plus four substrate molecules) is assembled, hydrolysis releases the final product, hydroxymethylbilane. proteopedia.orgresearchgate.net

A unique feature of PBGD is its utilization of a dipyrromethane cofactor, which is covalently bound to the enzyme. nih.govnih.gov This cofactor, derived from two porphobilinogen molecules, acts as a primer for the polymerization process. researchgate.netnih.gov It is attached to a conserved cysteine residue within domain 3 of the enzyme via a thioether bond. researchgate.netnih.govebi.ac.uk During catalysis, the growing polypyrrole chain is covalently linked to this dipyrromethane cofactor. proteopedia.orgresearchgate.net This covalent attachment ensures that the intermediate chains remain bound to the enzyme throughout the elongation process, preventing the release of partially synthesized, potentially cytotoxic intermediates. nih.gov The flexibility between the enzyme's domains is thought to facilitate the elongation of the polypyrrole chain within the active site cleft. ebi.ac.uk After the addition of the fourth porphobilinogen unit, the linkage between the newly synthesized tetrapyrrole and the cofactor is cleaved by hydrolysis, releasing hydroxymethylbilane while the cofactor remains attached to the enzyme, ready for the next catalytic cycle. wikipedia.orgresearchgate.net

Sequential Head-to-Tail Tetramerization Mechanism

Subsequent Pathway Divergence

Following its synthesis, hydroxymethylbilane stands at a crucial metabolic branch point. It can either undergo spontaneous cyclization to form a non-functional isomer or be enzymatically converted into the physiologically essential isomer, uroporphyrinogen III.

Uroporphyrinogen III synthase (UROS) is the enzyme responsible for converting the linear hydroxymethylbilane into the asymmetric, cyclic uroporphyrinogen III. ebi.ac.uknih.gov This transformation is remarkable as it involves the inversion of the final, or D, pyrrole (B145914) ring of the hydroxymethylbilane molecule. asm.orgresearchgate.net The widely accepted mechanism for this reaction is the spiro-mechanism. ebi.ac.ukresearchgate.net This mechanism proposes that the reaction initiates with the loss of the hydroxyl group from hydroxymethylbilane, leading to the formation of an azafulvene intermediate. nih.govresearchgate.net This is followed by an intramolecular electrophilic attack, forming a covalent bond between the alpha-position of the A ring and the alpha-position of the D ring, creating a spirocyclic intermediate. ebi.ac.uknih.govnih.gov Subsequent rearrangement and cleavage of the bond between the C-15 methylene (B1212753) bridge and the D ring, followed by the formation of a new bond, results in the inverted D ring and the formation of the uroporphyrinogen III macrocycle. ebi.ac.ukresearchgate.net

The fate of hydroxymethylbilane determines the type of porphyrinogen (B1241876) formed. In the presence of UROS, hydroxymethylbilane is rapidly converted into uroporphyrinogen III, the precursor for essential molecules like heme, chlorophyll, and vitamin B12. nih.govresearchgate.net The key feature of uroporphyrinogen III is the inverted arrangement of the acetate (B1210297) and propionate (B1217596) side chains on the D ring, resulting in an asymmetric AP-AP-AP-PA pattern. wikipedia.orgutah.edu

In the absence of UROS activity, hydroxymethylbilane spontaneously and non-enzymatically cyclizes to form uroporphyrinogen I. researchgate.netresearchgate.netwikipedia.org This isomer retains the original symmetrical arrangement of the side chains from the linear precursor, resulting in an AP-AP-AP-AP pattern. wikipedia.orgutah.edu Uroporphyrinogen I is not a substrate for the subsequent enzymes in the main heme biosynthetic pathway and its accumulation can lead to pathological conditions. wikipedia.org

Compound Information

| Compound Name | Synonym(s) | Key Role |

| Porphobilinogen(1-) | PBG | Precursor molecule for tetrapyrrole synthesis |

| Hydroxymethylbilane | HMB, Preuroporphyrinogen | Linear tetrapyrrole intermediate |

| Uroporphyrinogen III | - | Physiologically active cyclic tetrapyrrole |

| Uroporphyrinogen I | - | Non-functional cyclic tetrapyrrole isomer |

| Dipyrromethane | DPM | Cofactor for Porphobilinogen Deaminase |

Enzyme Details

| Enzyme Name | Abbreviation(s) | EC Number | Function |

| Porphobilinogen Deaminase | PBGD, Hydroxymethylbilane Synthase (HMBS) | 2.5.1.61 | Catalyzes the polymerization of four porphobilinogen molecules into hydroxymethylbilane. wikipedia.org |

| Uroporphyrinogen III Synthase | UROS | 4.2.1.75 | Catalyzes the cyclization and rearrangement of hydroxymethylbilane to form uroporphyrinogen III. nih.gov |

Structural Biology of Porphobilinogen 1 Interacting Enzymes

Structural Characterization of Porphobilinogen (B132115) Synthase

Porphobilinogen synthase (PBGS), also known as aminolevulinate dehydratase, catalyzes the condensation of two molecules of 5-aminolevulinic acid (ALA) to form porphobilinogen. This enzyme is a fascinating subject of structural biology due to its complex allosteric regulation and dynamic quaternary structure.

Quaternary Structure and Active Site Geometry

The quaternary structure of Porphobilinogen Synthase is a dynamic equilibrium between different oligomeric states, primarily a high-activity octamer and a low-activity hexamer. acs.orgresearchgate.net This equilibrium is a key aspect of its allosteric regulation. nih.gov The transition between these states involves the dissociation of the multimer into dimers, a conformational change within the dimer, and subsequent reassembly. acs.org Each subunit of PBGS consists of a (αβ)8-barrel domain, which contains the active site, and an N-terminal arm domain that is crucial for the multimerization process. nih.govresearchgate.net

The active site is located in the center of the αβ-barrel and is covered by a flexible lid that controls solvent access. nih.govmiyazaki-u.ac.jp The geometry of the active site is influenced by the quaternary structure. In the octameric form, interactions between subunits help to stabilize a "closed" conformation of the active site lid, which is conducive to catalysis. acs.orgnih.gov In contrast, the hexameric form lacks these stabilizing interactions, leading to a disordered and more open active site lid. The binding of two substrate molecules, termed A-side and P-side ALA, occurs at distinct sites within the active site pocket. researchgate.net The P-side ALA binds deeper in the active site, while the A-side ALA interacts with the active site lid. miyazaki-u.ac.jp

Table 1: Quaternary Structure and Active Site Features of Porphobilinogen Synthase

| Feature | Description | References |

| Dominant Quaternary Structures | High-activity octamer and low-activity hexamer. | acs.orgresearchgate.net |

| Allosteric Regulation | Modulation of the octamer-hexamer equilibrium. | nih.gov |

| Subunit Composition | (αβ)8-barrel domain and an N-terminal arm domain. | nih.govresearchgate.net |

| Active Site Location | Center of the (αβ)8-barrel domain. | nih.govmiyazaki-u.ac.jp |

| Active Site Lid | A flexible loop that gates solvent access to the active site. | nih.govmiyazaki-u.ac.jp |

| Octamer Conformation | "Closed" active site lid, stabilized by inter-subunit interactions. | acs.orgnih.gov |

| Hexamer Conformation | Disordered active site lid due to the absence of key subunit interactions. |

Conservation of Active Site Residues Across Species

The active site of Porphobilinogen Synthase exhibits a high degree of conservation across different species. miyazaki-u.ac.jpresearchgate.net This conservation underscores the essential nature of this enzyme in the biosynthesis of tetrapyrroles. nih.gov Key residues involved in substrate binding and catalysis are largely invariant. miyazaki-u.ac.jp

Table 2: Conservation of Key Features in the Porphobilinogen Synthase Active Site

| Feature | Conservation Status | Role | References |

| Overall Active Site Architecture | Highly conserved. | Essential for catalysis. | miyazaki-u.ac.jpresearchgate.net |

| Key Catalytic Residues (e.g., Lysines) | Universally conserved. | Form Schiff base intermediates with substrates. | nih.gov |

| Catalytic Metal Ion Requirement | Variable (Zn2+ or Mg2+). | Binds A-side ALA and facilitates catalysis. | nih.govresearchgate.net |

| Cysteine-rich Zn2+ binding motif | Conserved in Zn2+-dependent enzymes (e.g., human). | Coordinates the catalytic zinc ion. | nih.gov |

Structural Characterization of Porphobilinogen Deaminase

Porphobilinogen Deaminase (PBGD), also known as hydroxymethylbilane (B3061235) synthase, catalyzes the polymerization of four molecules of porphobilinogen into a linear tetrapyrrole called hydroxymethylbilane. The enzyme's structure provides critical insights into its mechanism of sequential substrate addition and product formation.

Domain Organization and Flexible Hinge Regions

Human Porphobilinogen Deaminase is a monomeric enzyme composed of three distinct domains, each comprising approximately 110 amino acids. frontiersin.orgnih.gov Domain 1 is formed by non-contiguous regions of the polypeptide chain (residues 1-116 and 216-239), while domain 2 consists of residues 117-215, and domain 3 encompasses residues 240-361. frontiersin.org These domains are interconnected by flexible hinge regions, specifically around residues S96, H120, and L238. frontiersin.org This flexibility is thought to be crucial for the catalytic process, allowing for the necessary conformational changes to accommodate the growing polypyrrole chain within the active site. ebi.ac.uk The movement of these domains relative to one another, particularly the opening and closing of the active site, is a proposed mechanism for facilitating the entry of new substrate molecules. rcsb.org

Table 3: Domain Organization of Human Porphobilinogen Deaminase

| Domain | Residue Range | Key Features | References |

| Domain 1 | 1-116 and 216-239 | Non-contiguous; forms part of the active site cleft. | frontiersin.org |

| Domain 2 | 117-215 | Forms the other part of the active site cleft with Domain 1. | frontiersin.org |

| Domain 3 | 240-361 | Contains the covalent attachment site for the dipyrromethane cofactor. | |

| Hinge Regions | S96, H120, L238 | Provide flexibility for domain movements during catalysis. | frontiersin.org |

Cofactor Binding Site and Substrate Interaction Network

The active site of Porphobilinogen Deaminase is located in a cleft between domains 1 and 2. nih.gov A key feature of this enzyme is a dipyrromethane (DPM) cofactor that is covalently attached to a conserved cysteine residue (Cys261 in human PBGD) located in a loop within domain 3. rcsb.org This cofactor acts as a primer for the polymerization of the four porphobilinogen substrate molecules. uib.no

The binding of the DPM cofactor and the subsequent substrate molecules involves an extensive network of hydrogen bonds and salt bridges. ebi.ac.uk Several key residues, including Arg26, Ser28, Asp99, and Lys98, play crucial roles in interacting with the substrate and the growing polypyrrole chain. mdpi.com For instance, at the tripyrrole stage, Arg26 interacts with the carboxyl group of the newly added pyrrole (B145914) ring. frontiersin.org The interaction network is dynamic, with changes occurring as each substrate molecule is added to the growing chain. nih.gov

Table 4: Key Residues in the Porphobilinogen Deaminase Cofactor and Substrate Binding Site

| Residue | Location/Domain | Role in Interaction Network | References |

| Cys261 | Domain 3 | Covalent attachment site for the dipyrromethane cofactor. | rcsb.org |

| Arg26 | Domain 1 | Interacts with the carboxyl group of the substrate. | frontiersin.orgmdpi.com |

| Ser28 | Domain 1 | Part of the substrate-binding site. | mdpi.com |

| Asp99 | Domain 1 | Involved in catalysis and interacts with the pyrrole nitrogen atoms. | mdpi.comresearchgate.net |

| Lys98 | Domain 1 | Interacts with the cofactor. | mdpi.comnih.gov |

X-Ray Crystallographic Studies of Enzyme-Ligand Complexes

For example, the structure of the human enzyme has been solved in its holo-form (E_holo) and as an ES₂ complex, where two substrate molecules are attached to the cofactor. These structures show that the enzyme can accommodate the growing polypyrrole chain with less structural rearrangement than previously thought, suggesting a mechanism where a flexible loop slides over the active site cavity. Furthermore, crystal structures of mutants have revealed significant domain movements, suggesting the enzyme adopts "open" and "closed" conformations in response to substrate binding. rcsb.org These crystallographic studies have been crucial in understanding the molecular basis of diseases like acute intermittent porphyria, which arise from mutations in the PBGD gene. nih.gov

Table 5: X-Ray Crystallographic Data for Human Porphobilinogen Deaminase Structures

| PDB ID | Structure | Resolution (Å) | Key Findings | References |

| 3EQ1 | Human PBGD mutant (R167Q) | 2.8 | Revealed the three-domain structure and dipyrromethane cofactor. | nih.gov |

| Not specified | Human PBGD E_holo | 2.78 | Structure of the enzyme with its cofactor bound. | |

| Not specified | Human PBGD ES₂-complex | 2.73 | Structure with two substrate molecules attached to the cofactor. | |

| 5OV5 | Bacillus megaterium PBGD mutant (D82E) | 1.8 | Showed significant domain movements suggesting open and closed conformations. | rcsb.org |

| 3ECR | Human PBGD | 2.2 | Analysis of the dipyrromethane cofactor in a positively charged cleft. | rcsb.org |

Compound Names Mentioned

5-aminolevulinic acid

Aminolevulinate

Chlorophyll

Dipyrromethane

Heme

Hydroxymethylbilane

Porphobilinogen

Porphobilinogen(1-)

Tetrapyrrole

Structure-Function Relationship Through Mutational Analysis

Mutational analysis, particularly site-directed mutagenesis, has been instrumental in elucidating the structure-function relationships of enzymes that interact with porphobilinogen. By systematically altering specific amino acid residues, researchers can probe their roles in catalysis, substrate binding, conformational stability, and protein-protein interactions.

Site-Directed Mutagenesis of Catalytically Important Residues

Site-directed mutagenesis has been a powerful tool for identifying and confirming the roles of key amino acid residues within the active sites of enzymes such as porphobilinogen synthase (PBGS) and porphobilinogen deaminase (PBGD).

In human PBGS, mutagenesis studies have been crucial in understanding the roles of the two zinc binding sites, termed ZnA and ZnB. nih.gov The creation of mutants designed to lack either the ZnA site (H131A, C223A) or the ZnB site (C122A, C124A, C132A) confirmed the asymmetry of the enzyme's structure. nih.gov The "MinusZnA" mutant retained full enzymatic activity, whereas the "MinusZnB" mutant was significantly less active, highlighting the critical catalytic role of the ZnB site and its associated cysteine residues. nih.gov Further studies have implicated residues Arg209 and Arg221 in the active site lid in binding the A-side of the substrate 5-aminolevulinic acid (ALA), contributing to a low Michaelis constant (K_M) and stabilizing the closed conformation of the lid. nih.gov

For porphobilinogen deaminase (PBGD), also known as hydroxymethylbilane synthase (HMBS), site-directed mutagenesis has provided significant insights into its catalytic mechanism. bbk.ac.uk X-ray analysis and mutagenesis of E. coli PBGD suggest that a single aspartate residue (Asp84) is likely the key catalytic group. bbk.ac.uk In human HMBS, numerous studies have explored the impact of mutations. For instance, the mutation of the highly conserved Asp99 to glycine (B1666218) (D99G) resulted in the displacement of the dipyrromethane (DPM) cofactor, likely due to the loss of hydrogen bonds. pnas.org Similarly, the R26C mutation altered the conformation of the elongating polypyrrole chain. pnas.org Mutagenesis of a hinge residue, H120, to proline (H120P) resulted in an inactive enzyme, supporting its role in the domain movements necessary for sequential substrate entry. rcsb.org Research on the R173W mutant revealed that this substitution inhibits the formation of the enzyme-substrate complex beyond the ES2 intermediate, highlighting the crucial role of Arg173 in the polypyrrole elongation process. researchgate.netnih.gov

Table 1: Site-Directed Mutagenesis of Catalytically Important Residues in Porphobilinogen-Interacting Enzymes

| Enzyme | Organism | Mutant | Effect on Activity/Function | Reference |

|---|---|---|---|---|

| Porphobilinogen Synthase | Human | MinusZnA (H131A, C223A) | Fully active | nih.gov |

| Porphobilinogen Synthase | Human | MinusZnB (C122A, C124A, C132A) | Greatly reduced activity | nih.gov |

| Porphobilinogen Deaminase | E. coli | D84 mutants | Implicated as the key catalytic residue | bbk.ac.uk |

| Porphobilinogen Deaminase | Human | H120P | Inactive enzyme | rcsb.org |

| Porphobilinogen Deaminase | Human | D99G | Displaced cofactor | pnas.org |

| Porphobilinogen Deaminase | Human | R26C | Altered polypyrrole conformation | pnas.org |

| Porphobilinogen Deaminase | Human | R173W | Inhibited polypyrrole elongation beyond ES2 | researchgate.netnih.gov |

Effects of Amino Acid Substitutions on Enzyme Activity and Conformational Stability

Amino acid substitutions, whether naturally occurring as in genetic diseases or experimentally induced, can have profound effects on both the catalytic activity and the conformational stability of porphobilinogen-interacting enzymes. These effects are often interconnected, as changes in protein structure can directly impact function.

In the context of acute intermittent porphyria (AIP), a genetic disorder caused by mutations in the HMBS gene, numerous substitutions have been studied. The R116W mutation, for example, leads to a severe conformational defect, resulting in a misfolded enzyme that cannot properly bind its cofactor. researchgate.net The R173W mutation affects both enzyme kinetics and conformational stability. researchgate.netfrontiersin.org Conversely, the R167W mutation primarily presents with defects in enzyme kinetics. researchgate.net Some mutations, like K132N, show no significant conformational or kinetic defects, while others, such as V215E, exhibit lower conformational stability and a potentially disrupted elongation process. researchgate.netresearchgate.net Interestingly, the thermostability of HMBS has been observed to decrease as the polypyrrole chain elongates, suggesting a structural loosening before the final product is released. researchgate.netresearchgate.net

For porphobilinogen synthase, single amino acid substitutions are the cause of ALAD porphyria. nih.govnih.gov These mutations often lead to a stabilization of the lower-activity hexameric form of the enzyme relative to the higher-activity octameric form. nih.govnih.gov This shift in the quaternary structure equilibrium is a key molecular mechanism underlying the disease.

Table 2: Effects of Amino Acid Substitutions on Porphobilinogen Deaminase (HMBS) Activity and Stability

| Mutant | Primary Effect | Consequence | Reference |

|---|---|---|---|

| R116W | Severe conformational defect | Misfolded enzyme, unable to bind cofactor | researchgate.net |

| R173W | Defects in both kinetics and conformational stability | Improper binding of cofactor and substrate, blocking catalysis | researchgate.netfrontiersin.org |

| R167W | Defect in enzyme kinetics | Reduced catalytic efficiency | researchgate.net |

| V215E | Lower conformational stability | Perturbed elongation process | researchgate.netresearchgate.net |

| K98A/K98R | Loss of cofactor binding | Negligible enzyme activity | uct.ac.za |

| K132N | No significant defect | Normal function | researchgate.netresearchgate.net |

Chemical Synthesis and Analogues of Porphobilinogen 1

Total Synthetic Routes for Porphobilinogen (B132115)

The total synthesis of porphobilinogen has been approached through various strategies, ranging from linear, multi-step sequences starting from simple pyrrole (B145914) derivatives to more convergent, biomimetic methods that seek to emulate the biological pathway.

The use of pyrrole itself as a starting material for synthesizing the intricately substituted PBG molecule presents a significant challenge due to the need for regioselective functionalization. A key strategy involves leveraging the known reactivity of pyrrole derivatives, where the presence of electron-withdrawing or electron-donating groups directs electrophilic substitution to specific positions.

The general strategy can be summarized as follows:

Initial Functionalization : Pyrrole is subjected to a series of reactions to introduce the required substituents in a controlled manner. For instance, ethyl pyrrole-3-acetate can be formylated via a Vilsmeier-Haack reaction, followed by iodination to yield a key 2,3,4-substituted pyrrole isomer.

Side-Chain Elaboration : The introduced functional groups are then converted into the acetic acid and propionic acid side chains characteristic of porphobilinogen. This involves steps like converting an iodide to an acrylate (B77674) and reducing a carbonitrile to form the aminomethyl group.

Final Hydrolysis : The synthesis culminates in the hydrolysis of ester and lactam functionalities to yield porphobilinogen hydrate.

Biomimetic syntheses aim to replicate the key bond-forming events of the biosynthetic pathway catalyzed by porphobilinogen synthase (PBGS). In nature, PBGS asymmetrically condenses two molecules of 5-aminolevulinic acid (ALA) to form porphobilinogen. Chemical syntheses inspired by this process often seek to mimic the proposed mechanism by David Shemin, which involves an aldol-type condensation.

A notable biomimetic approach utilizes a Mukaiyama aldol (B89426) reaction as the central step. This convergent strategy begins with a protected derivative of 5-aminolevulinic acid. A key achievement in this route was the regioselective synthesis of a silyl (B83357) enol ether from a protected 5-aminolevulinic acid derivative, which serves as the nucleophilic component.

The key steps of this biomimetic synthesis are:

Preparation of Precursors : Two main components are synthesized: a silyl enol ether of a protected 5-aminolevulinic acid derivative and an electrophilic component, the monocyanide of succinic acid monomethyl ester.

Mukaiyama Aldol Condensation : The two precursors are coupled via a Lewis acid-mediated Mukaiyama aldol reaction, forming the crucial C-C bond that mirrors the biosynthetic process.

Cyclization and Deprotection : The resulting aldol product undergoes spontaneous cyclization to form the pyrrole ring, followed by reduction of a nitrile to an amine and deprotection steps to yield the final porphobilinogen.

Multi-Step Approaches from Pyrrole Derivatives

Design and Synthesis of Porphobilinogen Analogues

The synthesis of porphobilinogen analogues is a powerful tool for exploring the intricate interactions between the substrate and the enzymes of the tetrapyrrole pathway, such as porphobilinogen synthase (PBGS) and porphobilinogen deaminase (PBGD). These analogues are designed with specific structural or isotopic modifications to serve as probes for a variety of mechanistic and analytical investigations.

Advanced Analytical Methodologies in Porphobilinogen 1 Research

Quantitative Detection and Characterization in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a primary tool for the quantitative analysis of porphobilinogen(1-) in biological fluids like urine and plasma. researchgate.netopen.ac.uknih.gov This methodology provides significant improvements in specificity and sensitivity compared to traditional colorimetric assays. open.ac.uknih.govoup.com LC-MS/MS methods often involve a stable isotope-labeled internal standard, such as [2,4-¹³C]PBG, to ensure accuracy. open.ac.ukoup.comnih.gov The sample preparation typically includes a solid-phase extraction (SPE) step to purify and concentrate the analyte before injection into the chromatograph. nih.govoup.comresearchgate.net

The analysis is performed in selected-reaction monitoring (SRM) mode, where specific precursor and product ion transitions for both PBG and its isotopic internal standard are monitored. oup.comnih.govresearchgate.net For instance, a common transition for PBG is from a mass-to-charge ratio (m/z) of 227 to 210. oup.comnih.gov This high degree of specificity minimizes interference from other compounds in the biological matrix, a significant limitation of older methods. open.ac.uknih.gov LC-MS/MS assays have demonstrated low limits of quantification, making them suitable for detecting the small but clinically significant elevations in PBG levels seen in asymptomatic carriers of acute porphyrias. open.ac.uknih.gov

| Parameter | Value | Reference |

| Precursor Ion (m/z) | 227 | oup.comnih.gov |

| Product Ion (m/z) | 210 | oup.comnih.gov |

| Internal Standard | [2,4-¹³C]PBG | open.ac.ukoup.comnih.gov |

| Lower Limit of Quantification (LLOQ) | As low as 0.05 µM | open.ac.uknih.gov |

| Analysis Time | ~2.3 minutes | oup.comnih.gov |

High-Performance Liquid Chromatography (HPLC) with Spectrophotometric Detection

High-Performance Liquid Chromatography (HPLC) coupled with spectrophotometric or UV detection is another established method for quantifying porphobilinogen(1-). researchgate.netspiedigitallibrary.org In some variations of this technique, interfering substances are first removed by adsorbing PBG onto an ion-exchange resin. nih.gov The retained PBG is then eluted and mixed with Ehrlich's reagent (p-dimethylaminobenzaldehyde), which reacts with PBG to form a distinctively colored chromophore. nih.govoup.com This product is then injected into the HPLC system.

The separation is typically achieved using a reverse-phase column and a gradient elution. nih.gov The absorbance of the chromophore is monitored at a specific wavelength, usually around 555 nm, allowing for quantification. nih.gov HPLC methods offer greater sensitivity than standalone spectrophotometric assays and can detect PBG concentrations as low as 1.5 µmol/L. nih.gov These methods have been shown to be linear over a clinically relevant range of PBG concentrations. nih.gov

| Parameter | Value | Reference |

| Detection Wavelength | 555 nm (after reaction with Ehrlich's reagent) | nih.gov |

| Detection Limit | < 1.5 µmol/L | nih.gov |

| Linear Range | 0-110 µmol/L | nih.gov |

| Within-run CV | 1.7% to 3.2% | nih.gov |

| Day-to-day CV | 3.5% to 6.1% | nih.gov |

Ion Exchange Column Chromatography Methods

Ion exchange chromatography is a classic and effective technique for the separation and quantification of porphobilinogen(1-) from urine. nih.govoup.comnih.gov This method leverages the ionic properties of the PBG molecule. knauer.netlcms.cz In a typical procedure, a urine sample is applied to an anion-exchange resin, such as Bio-Rad AG1-X2, under alkaline conditions, which promotes the binding of the negatively charged PBG. oup.comknauer.net

After binding, the column is washed to remove interfering substances. oup.com The purified PBG is then eluted from the resin using an acid, such as formic or acetic acid. nih.govoup.comnih.gov The concentration of PBG in the eluate is determined by reacting it with Ehrlich's reagent and measuring the absorbance of the resulting colored product. oup.comnih.gov While effective, these methods can be susceptible to interference and generally have lower sensitivity and specificity compared to LC-MS/MS. oup.comnih.gov A comparison study showed that an anion-exchange column method yielded a regression equation of y = 0.84x + 0.74 when compared against a more specific LC-MS/MS method (x). oup.comnih.gov

| Parameter | Value | Reference |

| Resin Type | Anion Exchange (e.g., Bio-Rad AG1-X2) | oup.com |

| Elution | Acid (e.g., formic acid, acetic acid) | nih.govoup.com |

| Quantification | Reaction with Ehrlich's reagent and spectrophotometry | oup.com |

| Precision (Within-batch CV) | 0.9% to 1.4% | oup.com |

| Precision (Between-batch CV) | 3.9% to 4.0% | oup.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluxomics and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool that provides detailed structural information and can be used to study metabolic pathways. creative-proteomics.comnih.govlibretexts.org In porphobilinogen(1-) research, both ¹H and ¹³C NMR are employed for structural elucidation and to confirm the identity of the compound in complex mixtures. libretexts.orguni-muenchen.de NMR is particularly valuable for fluxomics, the study of metabolic fluxes, as it can trace the fate of isotope-labeled precursors through a metabolic pathway. creative-proteomics.comnih.gov

For instance, in vitro studies have used NMR to monitor the conversion of δ-aminolevulinate (ALA) into PBG. nih.govresearchgate.net By analyzing the time-dependent changes in the NMR signals of ALA and PBG, researchers can determine the rate of PBG formation and investigate how this flux is affected by downstream enzymes or inhibitors. nih.govresearchgate.net This provides critical insights into the regulation of the heme biosynthesis pathway and the molecular basis of diseases like acute intermittent porphyria. nih.gov

Enzymatic Activity Assays for Porphobilinogen(1-) Metabolism

Spectrophotometric Assays for PBGS Activity

The activity of porphobilinogen (B132115) synthase (PBGS), also known as δ-aminolevulinic acid dehydratase (ALAD), the enzyme that catalyzes the formation of porphobilinogen(1-) from two molecules of δ-aminolevulinic acid (ALA), is commonly measured using spectrophotometric assays. psu.edunih.govasm.org These assays quantify the amount of PBG produced over a specific time period. psu.edu

The standard procedure involves incubating the enzyme with its substrate, ALA, under controlled conditions of temperature and pH. psu.edunih.gov The reaction is then stopped, typically by adding trichloroacetic acid, which precipitates the protein. psu.edunih.gov After centrifugation, the supernatant containing the newly synthesized PBG is mixed with a modified Ehrlich's reagent. psu.edunih.govasm.org The resulting colored complex has a strong absorbance at 555 nm, and its concentration can be determined using the Beer-Lambert law with a known molar extinction coefficient (ε₅₅₅ = 60,200 M⁻¹ cm⁻¹). nih.govasm.org This method is fundamental for characterizing enzyme kinetics, screening for inhibitors, and diagnosing certain types of porphyria. nih.govnih.gov

| Parameter | Value | Reference |

| Substrate | δ-aminolevulinic acid (ALA) | psu.edunih.gov |

| Product Measured | Porphobilinogen (PBG) | psu.edu |

| Detection Reagent | Modified Ehrlich's reagent | psu.edunih.govasm.org |

| Detection Wavelength | 555 nm | psu.edunih.gov |

| Molar Extinction Coefficient (ε₅₅₅) | 60,200 M⁻¹ cm⁻¹ | nih.govasm.org |

Coupled Enzyme Assays for PBGD Activity

Coupled enzyme assays are a cornerstone in the study of Porphobilinogen Deaminase (PBGD) activity, offering a sensitive and specific means of quantification. These assays function by linking the activity of PBGD to a subsequent, easily measurable enzymatic reaction. The fundamental principle involves the enzymatic conversion of Porphobilinogen (PBG) by PBGD to form hydroxymethylbilane (B3061235) (HMB). mdpi.comresearchgate.net In the absence of the next enzyme in the heme biosynthetic pathway, uroporphyrinogen III synthase (UROS), HMB spontaneously cyclizes to form uroporphyrinogen I. This product is then oxidized to uroporphyrin I, which can be quantified fluorometrically. researchgate.netkarger.com

A common approach involves incubating a sample containing PBGD, such as erythrocyte lysate, with a known concentration of PBG. researchgate.netnih.gov To ensure that the measured product is solely from the non-enzymatic cyclization of HMB, UROS is often inactivated, typically by heat treatment. nih.gov For instance, human UROS is heat-labile and can be completely deactivated by heating at 56°C for 30 minutes, a condition under which PBGD activity remains stable. nih.gov The amount of uroporphyrin I formed is directly proportional to the PBGD activity in the sample.

Another variation of the coupled enzyme assay involves linking the δ-aminolevulinate dehydratase (ALAD) reaction to the PBGD reaction. mdpi.com In this setup, the product of the ALAD reaction, PBG, serves as the substrate for PBGD to produce HMB. The subsequent spontaneous cyclization and oxidation to uroporphyrin I allow for spectrofluorometric detection. mdpi.com These coupled assays provide high sensitivity, capable of detecting picomole quantities of the product, and are adaptable for various biological samples, including tissue homogenates and isolated mitochondria. karger.com

The following table summarizes key aspects of coupled enzyme assays for PBGD activity:

| Assay Principle | Key Enzymes | Detection Method | Sample Types | Key Considerations |

| PBG conversion to Uroporphyrin I | Porphobilinogen Deaminase (PBGD) | Spectrofluorometry | Erythrocyte lysates, Tissue homogenates | Inactivation of Uroporphyrinogen III Synthase (UROS) is crucial for accurate measurement. nih.gov |

| ALAD-PBGD coupled reaction | δ-aminolevulinate dehydratase (ALAD), PBGD | Spectrofluorometry | Erythrocytes | Measures the combined activity of two sequential enzymes. mdpi.com |

These methods have been instrumental in diagnosing conditions related to PBGD deficiency and in fundamental research into the kinetics and regulation of the heme biosynthesis pathway.

Kinetic Characterization of Porphobilinogen(1-) Converting Enzymes

The kinetic characterization of enzymes that metabolize Porphobilinogen(1-), namely Porphobilinogen Deaminase (PBGD) and Uroporphyrinogen III Synthase (UROS), is vital for understanding their catalytic mechanisms and the impact of mutations.

Porphobilinogen Deaminase (PBGD)

Kinetic studies have revealed that PBGD from various sources, including rat liver and Rhodopseudomonas palustris, generally follows Michaelis-Menten kinetics. nih.govdoi.org The Michaelis constant (Km) for PBG and the maximum velocity (Vmax) are key parameters determined in these studies. For purified rat liver PBGD, the Km for porphobilinogen was found to be 17 µM. nih.gov A study using a tandem mass spectrometry-based assay determined the Km of human erythrocyte PBGD for porphobilinogen to be 11.2 ± 0.5 μM, with a Vmax of 0.0041 ± 0.0002 μM/(min·mg of hemoglobin). nih.gov

The activity of PBGD can be influenced by various factors. For instance, the enzyme from rat liver shows optimal activity at a pH of 7.5 and is remarkably heat-stable, with maximum activity observed between 55-60°C. nih.gov The presence of different ions, such as ammonium, phosphate, and magnesium, can also affect the kinetic parameters, with the effects being dependent on both the substrate and ion concentrations. doi.org Investigations into mutations of PBGD, such as those at the active site lysine (B10760008) 98, have demonstrated significantly reduced enzyme activity, providing a molecular basis for the pathogenesis of acute intermittent porphyria. uct.ac.za

Uroporphyrinogen III Synthase (UROS)

UROS catalyzes the conversion of the linear tetrapyrrole hydroxymethylbilane into the cyclic uroporphyrinogen III. Kinetic analysis of purified human erythrocyte UROS has determined a Km for hydroxymethylbilane in the range of 5-20 µM. nih.gov The enzyme's activity is dependent on pH, with an optimum of 7.4, and can be influenced by various cations. nih.gov

Research on UROS mutations has provided significant insights into its structure-function relationship. Studies on mutants related to congenital erythropoietic porphyria (CEP) have shown that while many mutations lead to a significant decrease in activity, some mutants retain full activity, suggesting different mechanisms of enzyme dysfunction. acs.orgnih.gov For example, the C73R mutation, common in CEP patients, drastically reduces both the enzyme's activity and its kinetic stability. oup.com However, further engineering of this mutant has shown that its catalytic activity can be restored, highlighting the potential for therapeutic interventions. oup.comoup.com

The following table provides a summary of kinetic parameters for Porphobilinogen(1-) converting enzymes:

| Enzyme | Source | Substrate | Km (µM) | Vmax | Optimal pH |

| Porphobilinogen Deaminase (PBGD) | Rat Liver | Porphobilinogen | 17 nih.gov | 29.4 units/mg nih.gov | 7.5 nih.gov |

| Porphobilinogen Deaminase (PBGD) | Human Erythrocytes | Porphobilinogen | 11.2 ± 0.5 nih.gov | 0.0041 ± 0.0002 μM/(min·mg of hemoglobin) nih.gov | - |

| Uroporphyrinogen III Synthase (UROS) | Human Erythrocytes | Hydroxymethylbilane | 5-20 nih.gov | >300,000 units/mg nih.gov | 7.4 nih.gov |

These kinetic data are fundamental for constructing models of the heme biosynthetic pathway and for understanding the molecular consequences of enzymatic defects.

Genetic, Evolutionary, and Regulatory Mechanisms Involving Porphobilinogen 1

Gene Encoding and Expression Regulation of Porphobilinogen (B132115) Pathway Enzymes

The synthesis of porphobilinogen(1-) and its subsequent conversion are tightly controlled at the genetic level to meet the cell's metabolic demands while preventing the accumulation of potentially toxic intermediates. This regulation occurs through sophisticated transcriptional and post-transcriptional control mechanisms that govern the expression of the enzymes involved.

Transcriptional and Post-Transcriptional Control Mechanisms

The expression of genes encoding ALA dehydratase (ALAD) and porphobilinogen deaminase (PBGD) is modulated by a variety of factors, including cell type, developmental stage, and environmental cues like oxygen and light.

In humans, the gene for PBGD, HMBS, exhibits remarkable tissue-specific regulation through the use of two distinct promoters. osti.govpnas.org A housekeeping promoter, active in all cell types, drives the constitutive expression of a ubiquitous isoform of the enzyme. pnas.org A second, erythroid-specific promoter, located 3 kilobases downstream, is activated during the differentiation of red blood cells to accommodate the massive increase in heme synthesis required for hemoglobin production. osti.govpnas.org The activity of this erythroid promoter is governed by the interplay of specific cis-acting DNA sequences and trans-acting protein factors. Two key erythroid-specific transcription factors, NF-E1 (also known as GATA-1) and NF-E2, have been identified to bind to the promoter region and are crucial for its induction. nih.govnih.gov Specifically, an NF-E1 binding site is located at position -70 relative to the transcription start site, while an NF-E2 binding site is found at -160. nih.gov Mutations in these binding sites have been shown to abolish the transcriptional activation of the PBGD promoter in erythroid cells, highlighting their essential role. nih.gov Furthermore, NFE2 has been shown to regulate the transcription of other enzymes in the heme biosynthesis pathway, suggesting a coordinated regulatory network. haematologica.org In contrast, the regulation of the hemC gene, which encodes PBGD in Escherichia coli, appears to be more moderate, showing only a modest increase in transcription under heme-limiting conditions.

Post-transcriptional regulation also plays a critical role in controlling the levels of these enzymes. In the bacterium Bradyrhizobium japonicum, the expression of the hemB gene, encoding ALAD, is regulated by iron at the mRNA level. pnas.org This regulation is mediated by the iron response regulator (Irr) protein, which, in its active state under low iron conditions, represses hemB expression. pnas.org This mechanism likely prevents the accumulation of porphyrin precursors when iron is scarce. More recently, human ALAD has been identified as an iron-sulfur protein, containing a [4Fe-4S] cluster. osti.gov The loss of this cluster significantly reduces the enzyme's activity, indicating a post-transcriptional control mechanism that links heme synthesis to the iron-sulfur cluster biogenesis pathway. osti.gov While general mechanisms of post-transcriptional control, such as mRNA stability and translational efficiency, are known to regulate gene expression in eukaryotes, specific instances of post-transcriptional regulation of PBGD are less well-characterized. nih.gov However, studies in human erythroleukemic cells have suggested that the expression of the PBGD gene can be influenced at both transcriptional and post-transcriptional levels depending on the inducing agent. nih.gov

| Gene/Enzyme | Organism/System | Regulatory Mechanism | Key Factors Involved |

| Porphobilinogen Deaminase (PBGD) | Human (erythroid cells) | Transcriptional activation | NF-E1 (GATA-1), NF-E2 |

| Escherichia coli | Moderate transcriptional induction | Heme limitation | |

| Human erythroleukemic cells | Transcriptional and post-transcriptional | Aclacinomycin, Doxorubicin | |

| ALA Dehydratase (ALAD) | Bradyrhizobium japonicum | Transcriptional repression by low iron | Irr protein |

| Human | Post-transcriptional (Fe-S cluster dependence) | Iron-sulfur cluster biogenesis |

Phylogenetic and Evolutionary Analyses

The enzymes responsible for porphobilinogen(1-) metabolism have undergone fascinating evolutionary journeys, adapting to diverse cellular environments and metabolic needs. This is particularly evident in the evolution of their metal ion requirements and their complex origins in photosynthetic organisms.

Biochemical Regulation and Feedback Control

Beyond genetic regulation, the activity of the enzymes in the porphobilinogen pathway is also subject to direct biochemical control. This often takes the form of feedback inhibition, where a downstream product of a metabolic pathway inhibits an earlier enzymatic step, thus ensuring a homeostatic balance of metabolites.

Porphobilinogen(1-) as a Feedback Inhibitor of ALA Dehydratase Activity

A crucial point of regulation in the synthesis of porphobilinogen(1-) is the feedback inhibition of ALA dehydratase (ALAD) by its own product, porphobilinogen (PBG). This mechanism is particularly relevant in the context of acute porphyrias, a group of genetic disorders characterized by deficiencies in specific enzymes of the heme biosynthesis pathway. nih.gov In acute intermittent porphyria (AIP), for example, a deficiency in PBGD leads to the accumulation of its substrate, PBG. nih.gov This, in turn, leads to a significant and diagnostically important accumulation of δ-aminolevulinic acid (ALA). nih.gov

Recent studies have provided a clear molecular basis for this phenomenon, demonstrating that PBG is a competitive inhibitor of ALAD. nih.gov This means that PBG competes with the substrate, ALA, for binding to the active site of the enzyme. The inhibitory effect of PBG on ALAD is significant at concentrations that can be reached during acute porphyric attacks. nih.gov Kinetic studies have determined the Michaelis constant (Kₘ) of human ALAD for ALA to be approximately 695 µM, while the inhibition constant (Kᵢ) for PBG is in a similar range, indicating that PBG is an effective inhibitor. nih.gov The structural similarity between ALA and PBG likely accounts for their ability to bind to the same active site. nih.gov

This feedback inhibition mechanism provides a rational explanation for the accumulation of ALA in AIP and other acute porphyrias where PBGD activity is compromised. nih.gov The initial buildup of PBG due to the enzymatic block at the PBGD step directly inhibits ALAD, leading to the secondary accumulation of ALA. nih.gov This highlights a sophisticated layer of biochemical regulation that maintains metabolic equilibrium and has significant implications for the pathophysiology of metabolic diseases.

| Enzyme | Substrate | Product/Inhibitor | Type of Inhibition | Kinetic Parameter (Kₘ/Kᵢ) |

| ALA Dehydratase (ALAD) | δ-Aminolevulinic acid (ALA) | Porphobilinogen (PBG) | Competitive | Kₘ (ALA) ≈ 333-695 µM nih.govnih.gov |

Allosteric Regulation of Porphobilinogen Deaminase by Downstream Metabolites

Porphobilinogen deaminase (PBGD), also known as hydroxymethylbilane (B3061235) synthase, is a key enzyme in the heme biosynthetic pathway. Its primary function is to catalyze the head-to-tail condensation of four molecules of porphobilinogen to form the linear tetrapyrrole, hydroxymethylbilane. xiahepublishing.com While the primary control of the heme synthesis pathway is exerted at the level of δ-aminolevulinate synthase (ALAS), the first enzyme in the pathway, evidence suggests that porphobilinogen deaminase activity can serve as a secondary control point, particularly under conditions of high metabolic flux. portlandpress.com One of the mechanisms that can modulate PBGD activity is allosteric regulation by downstream metabolites of the heme synthesis pathway.

In certain metabolic disorders, such as variegate porphyria (VP) and hereditary coproporphyria (HCP), the accumulation of downstream intermediates can lead to the inhibition of porphobilinogen deaminase. medscape.org This inhibition is not due to competitive binding at the active site but rather to allosteric regulation, where the binding of an effector molecule at a site distinct from the substrate-binding site induces a conformational change in the enzyme, thereby altering its catalytic activity.

Detailed Research Findings

Research has demonstrated that specific downstream metabolites, namely protoporphyrinogen (B1215707) IX and coproporphyrinogen III, act as allosteric inhibitors of porphobilinogen deaminase. nih.govresearchgate.net In a study utilizing Epstein-Barr virus-transformed lymphoblasts from both normal individuals and patients with variegate porphyria, as well as purified human erythrocyte porphobilinogen deaminase, the kinetic effects of these metabolites were elucidated. nih.govresearchgate.net

In control lymphoblasts, porphobilinogen deaminase exhibited standard Michaelis-Menten kinetics. nih.govresearchgate.net However, in sonicates from individuals with variegate porphyria, where protoporphyrinogen IX and coproporphyrinogen III accumulate, the enzyme displayed sigmoidal substrate-velocity curves, a hallmark of allosteric regulation. nih.govresearchgate.net This sigmoidal kinetic behavior indicates cooperative binding of the substrate, where the binding of one substrate molecule influences the binding of subsequent molecules.

Studies with purified human erythrocyte porphobilinogen deaminase further solidified these findings. The purified enzyme normally follows Michaelis-Menten kinetics. nih.govresearchgate.net However, upon the addition of protoporphyrinogen, the kinetics shifted to a sigmoidal curve, with a significant increase in the Hill coefficient, approaching 4. nih.gov This suggests a high degree of cooperativity induced by the allosteric inhibitor. The Vmax of the enzyme was also observed to decrease in the presence of these inhibitors. nih.govresearchgate.net

These findings provide a biochemical explanation for the increased levels of δ-aminolevulinic acid and porphobilinogen observed during acute attacks of variegate porphyria. nih.gov The accumulation of protoporphyrinogen allosterically inhibits porphobilinogen deaminase, leading to a bottleneck in the heme synthesis pathway and the subsequent buildup of upstream precursors.

Data on Allosteric Inhibition of Porphobilinogen Deaminase

The following table summarizes the kinetic data for human lymphoblast porphobilinogen deaminase under different conditions, illustrating the allosteric inhibition by downstream metabolites.

| Condition | Enzyme Kinetics | Vmax (pmol/mg per h) | Hill Coefficient |

| Control Lymphoblasts | Michaelis-Menten | 28.7 ± 1.8 | 0.83 ± 0.07 |

| Variegate Porphyria Lymphoblasts | Sigmoidal | 21.2 ± 2.0 | 1.78 ± 0.17 |

| Control + Protoporphyrinogen IX & Coproporphyrinogen III | Sigmoidal | Decreased | Not specified |

| VP Sonicates (Porphyrinogens removed) | Michaelis-Menten | Not specified | Not specified |

| Purified Erythrocyte PBGD | Michaelis-Menten | 249 ± 36 nmol/mg per h | 0.93 ± 0.14 |

| Purified Erythrocyte PBGD + Protoporphyrinogen | Sigmoidal | Decreased | Approached 4 |

Porphobilinogen 1 in Biochemical Pathway Dysregulation: Mechanistic Studies

Mechanisms of Porphobilinogen(1-) Accumulation

The accumulation of porphobilinogen (B132115) (PBG), the monopyrrole precursor of heme, is a key indicator of certain metabolic disorders, most notably the acute hepatic porphyrias. rlbuht.nhs.uklabpedia.net This buildup is primarily a consequence of dysfunction in the heme biosynthetic pathway, specifically at the level of the enzyme porphobilinogen deaminase.

Impaired Porphobilinogen Deaminase Activity Due to Genetic Defects

A primary cause for the accumulation of Porphobilinogen(1-) is an inherited deficiency in the enzyme porphobilinogen deaminase (PBGD), also known as hydroxymethylbilane (B3061235) synthase (HMBS). medlineplus.govporphyrie.net This enzyme is responsible for the third step in heme biosynthesis, where it catalyzes the condensation of four molecules of porphobilinogen to form hydroxymethylbilane. medlineplus.govfrontierspecialtychemicals.com

Genetic mutations in the HMBS gene, located on chromosome 11, can lead to a significant reduction in PBGD activity. medlineplus.govfrontiersin.org This condition, known as Acute Intermittent Porphyria (AIP), is an autosomal dominant disorder, meaning that inheriting one mutated copy of the gene is sufficient to cause the enzyme deficiency. frontiersin.orgmdpi.com While individuals with AIP have a roughly 50% decrease in PBGD activity, most remain asymptomatic. porphyrie.netnih.gov However, under certain conditions that increase the demand for heme synthesis, this reduced enzyme activity becomes a bottleneck in the pathway. researchgate.netnih.gov This leads to a massive buildup of porphobilinogen and its precursor, 5-aminolevulinic acid (ALA), which are then excreted in the urine. nih.govnih.gov

Over 500 different mutations in the HMBS gene have been identified in individuals with AIP. frontiersin.orgmdpi.com These mutations are highly varied and can include:

Missense mutations: Single nucleotide changes that result in the substitution of one amino acid for another in the protein sequence. medlineplus.gov

Nonsense mutations: Mutations that create a premature stop codon, leading to a truncated and non-functional protein. dovepress.com

Splicing mutations: Alterations that affect the proper removal of introns from the pre-mRNA, resulting in an abnormal protein. mdpi.com

Deletions and insertions: The removal or addition of genetic material, which can shift the reading frame and lead to a non-functional protein. medlineplus.gov

The heterogeneity of these mutations contributes to the variable clinical presentation of AIP. frontiersin.org

Table 1: Examples of HMBS Gene Mutations in Acute Intermittent Porphyria

| Mutation Type | Specific Mutation Example | Consequence |

| Missense | p.Ala84Thr | Reduced enzyme activity. ashpublications.org |

| Nonsense | c.760delC p.L254X | Creates a premature stop codon, likely resulting in a truncated or absent protein. dovepress.com |

| Splicing | c.88-1G>C | Causes abnormal mRNA splicing, leading to a partially missing or prematurely terminated protein. mdpi.com |

| Deletion | p.delGly281 | Results in less than 1% residual enzyme activity. ashpublications.org |

Inhibition of Porphobilinogen Deaminase by Accumulating Metabolic Intermediates

In addition to genetic defects, the activity of porphobilinogen deaminase can be inhibited by the accumulation of other metabolic intermediates. While an excess of its own substrate, porphobilinogen, does not appear to inhibit PBGD, other compounds can interfere with its function. acs.org In other forms of acute hepatic porphyria, such as variegate porphyria (VP) and hereditary coproporphyria (HCP), the primary enzymatic defect lies further down the heme synthesis pathway. nih.govnih.gov However, the resulting accumulation of porphyrin precursors can secondarily inhibit PBGD activity, contributing to the buildup of porphobilinogen. rlbuht.nhs.uk

Biochemical Consequences of Elevated Porphobilinogen(1-) Levels

Disruption of Downstream Heme Biosynthesis Flux

Elevated levels of Porphobilinogen(1-) due to deficient PBGD activity directly impede the flow of metabolites through the heme synthesis pathway. nih.gov With the conversion of porphobilinogen to hydroxymethylbilane being the rate-limiting step, the production of all subsequent intermediates, including uroporphyrinogen III, coproporphyrinogen III, and ultimately heme, is diminished. nih.gov This lack of heme, a crucial component of many proteins like hemoglobin and cytochromes P450, can have widespread physiological consequences. nih.gov

Secondary Accumulation of 5-Aminolevulinic Acid

A significant consequence of elevated porphobilinogen is the secondary accumulation of its precursor, 5-aminolevulinic acid (ALA). nih.govnih.gov While a deficiency in PBGD directly explains the buildup of porphobilinogen, the mechanism for the concurrent rise in ALA is more complex. acs.orgnih.gov

Recent research suggests that porphobilinogen itself can inhibit the enzyme that produces it, ALA dehydratase (ALAD). acs.org ALAD catalyzes the condensation of two molecules of ALA to form one molecule of porphobilinogen. frontierspecialtychemicals.com Studies have shown that even a minimal accumulation of porphobilinogen can effectively inhibit ALAD activity. acs.orgnih.gov This inhibition creates a feedback loop, where the buildup of the product (porphobilinogen) leads to the accumulation of the substrate (ALA). acs.org This secondary accumulation of ALA is a critical factor in the pathophysiology of acute porphyrias, as ALA is considered to be a neurotoxic compound. nih.govnih.gov

Research Models for Investigating Porphobilinogen(1-) Dysregulation

To better understand the mechanisms and consequences of Porphobilinogen(1-) dysregulation, scientists have developed various research models.

Animal Models: Mouse models of AIP have been crucial for studying the disease's pathogenesis and for evaluating potential therapies. nih.gov These mice, which have a deficiency in PBGD, can be induced to have biochemical features similar to a human acute attack by administering drugs like phenobarbital. nih.govnih.gov These models have been instrumental in demonstrating the hepatic origin of the accumulated porphyrin precursors and in testing the efficacy of treatments such as enzyme replacement therapy. nih.gov More recently, a non-human primate model of AIP has been developed to provide a more clinically relevant system for studying the disease and potential treatments. bmj.com Naturally occurring animal models, such as cats with AIP, have also been identified and offer further opportunities for research. ashpublications.org

Cell Culture Models: Various hepatic cell culture models are used to study the effects of drugs and other compounds on porphyrin synthesis. nih.govrarediseasesnetwork.org These in vitro systems, which include cell lines like HepG2 and LMH, as well as 3D organoids, provide a controlled environment to screen for substances that might induce or exacerbate the biochemical abnormalities seen in porphyrias. nih.govnih.gov For instance, researchers can use these models to assess a compound's potential to induce the first enzyme in the heme pathway, ALA synthase, which is a key factor in triggering acute attacks. oup.com

Table 2: Research Models for Porphobilinogen(1-) Dysregulation

| Model Type | Specific Example | Key Features & Applications |

| Animal Models | ||

| Mouse model of AIP (Hmbs-/-) | Genetically engineered with PBGD deficiency; used to study disease pathogenesis, neurotoxicity, and test therapies like gene and enzyme replacement. nih.govoup.com | |

| Non-human primate model of AIP | Replicates AIP through hepatic PBGD knockdown; provides a clinically relevant model for testing therapies. bmj.com | |

| Feline model of AIP | Naturally occurring model with HMBS mutations; useful for studying disease pathogenesis and evaluating therapeutic strategies. ashpublications.org | |

| Cell Culture Models | ||

| HepG2 cells | Human liver cancer cell line; used for in vitro screening of porphyrogenicity of drugs. nih.govnih.gov | |

| LMH cells | Chicken hepatoma cell line; robust system for predicting the porphyrogenicity of compounds. nih.govrarediseasesnetwork.org | |

| Primary chicken embryo liver cells (CELC) | Maintain intact heme synthesis and regulation, closely resembling human liver; used to study the effects of anticonvulsants on porphyrin accumulation. neurology.org | |

| 3D Organoids | ||

| 3D cultures of HepG2 or primary human liver cells; provide a more physiologically relevant in vitro model. nih.govnih.gov |

Genetically Engineered Animal Models (e.g., PBGD-Deficient Mice)

Genetically engineered animal models, particularly mice with a deficiency in the porphobilinogen deaminase (PBGD) enzyme, have been instrumental in studying the biochemical and pathological consequences of porphobilinogen(1-) accumulation. nih.govjci.org These models are primarily used to investigate diseases like Acute Intermittent Porphyria (AIP), an inherited disorder caused by a partial deficiency of PBGD. nih.govnih.gov By targeting the Pbgd gene, researchers have created mice that biochemically mirror the human condition of AIP. nih.gov

These PBGD-deficient mice exhibit key characteristics of the human disease, including a roughly 50% reduction in hepatic PBGD activity. nih.govbiorxiv.org While they may appear relatively normal under standard conditions, the administration of certain drugs, such as phenobarbital, induces a state that mimics an acute porphyric attack. nih.govjci.org This induction leads to a significant upregulation of hepatic δ-aminolevulinic acid synthase (ALAS1), the rate-limiting enzyme in heme biosynthesis. nih.govporphyrie.net The combination of induced ALAS1 and deficient PBGD activity results in a massive accumulation of the heme precursors δ-aminolevulinic acid (ALA) and porphobilinogen (PBG) in the liver, which are then excreted in the urine. nih.govki.se

Research using these models has provided critical insights into the pathogenesis of porphyric neuropathy. Studies have shown that PBGD-deficient mice develop motor neuropathy characterized by impaired motor coordination, muscle weakness, and axonal degeneration, which closely resembles the neuropathy observed in human AIP patients. jci.orgnih.gov Histopathological analysis of femoral nerves in these mice reveals a significant decrease in large-caliber axons and evidence of primary motor axon degeneration without primary demyelination. jci.orgnih.gov Interestingly, this neuropathy can develop chronically and progressively even with only slightly elevated levels of the putative neurotoxin ALA, suggesting that heme deficiency within the nervous tissues may be a key pathogenic factor. jci.orgnih.gov These animal models serve as an invaluable platform for testing therapeutic strategies, such as enzyme replacement and gene therapy, aimed at correcting the metabolic defect. ki.seunav.edu

Table 1: Summary of Findings in PBGD-Deficient Mouse Models

| Parameter | Observation in PBGD-Deficient Mice | Inducing Condition | Reference |

|---|---|---|---|

| Hepatic PBGD Activity | Approximately 50% reduction compared to wild-type. | Baseline | nih.govbiorxiv.org |

| Hepatic ALAS1 Activity | Significantly increased. | Phenobarbital Administration | nih.gov |

| Urinary Precursor Excretion | Massively increased excretion of ALA and PBG. | Phenobarbital Administration | nih.gov |

| Plasma ALA & PBG Levels | High levels detected in plasma, with significant accumulation in the liver and smaller amounts in the kidney. | Phenobarbital Administration | ki.seresearchgate.net |

| Motor Function | Impairment of motor coordination and muscle weakness. | Chronic/Progressive | jci.orgnih.gov |

| Nerve Histopathology | Axonal neuropathy, particularly degeneration of large-caliber motor axons. | Chronic/Progressive | nih.govnih.gov |

In Vitro Enzyme Kinetic and Flux Analysis in Altered Pathways

In vitro studies focusing on enzyme kinetics and metabolic flux analysis have provided a molecular-level understanding of how the heme biosynthesis pathway is dysregulated when PBGD activity is compromised. nih.gov These experiments often involve reconstructing the cytosolic portion of the pathway using purified enzymes—namely δ-aminolevulinate dehydratase (ALAD), porphobilinogen deaminase (PBGD), uroporphyrinogen III synthase (UROS), and uroporphyrinogen decarboxylase (UROD). nih.govacs.org By manipulating the concentrations of these enzymes and their substrates, researchers can simulate conditions of pathway dysregulation and monitor the flow (flux) of metabolites over time. nih.gov

A key finding from these in vitro analyses is the inhibitory effect of porphobilinogen(1-) on the enzyme δ-aminolevulinate dehydratase (ALAD). nih.govacs.org Under conditions that mimic an AIP crisis (i.e., reduced PBGD activity), the substrate for PBGD, porphobilinogen(1-), accumulates. This accumulated PBG then acts as an inhibitor of ALAD, the enzyme responsible for its own synthesis from two molecules of ALA. nih.govacs.org This product inhibition of ALAD by surprisingly low concentrations of PBG offers a direct biochemical explanation for the accumulation of ALA, which is a hallmark of acute porphyric attacks. nih.govacs.org

Table 2: In Vitro Flux Analysis with Reduced PBGD Activity

| PBGD Concentration | Observation on Metabolite Flux | Key Finding | Reference |

|---|---|---|---|

| Normal (e.g., 1 µM) | Efficient conversion of PBG; steady formation of downstream porphyrins (Uroporphyrinogen I/III). | Baseline pathway function. | researchgate.net |

| Reduced (e.g., 1/200th of normal) | Slower consumption of ALA and formation of porphyrins; initial accumulation of PBG. | Rate of pathway is slowed. | researchgate.net |